molecular formula C14H13NO2 B080520 Benzene, 1-nitro-4-(2-phenylethyl)- CAS No. 14310-29-3

Benzene, 1-nitro-4-(2-phenylethyl)-

Cat. No.: B080520
CAS No.: 14310-29-3
M. Wt: 227.26 g/mol
InChI Key: FCVDHPQXWWONCH-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-4-(2-phenylethyl)- (CAS 14310-29-3), also known as 4-Nitrobibenzyl or p-Nitrobibenzyl, is a nitro-substituted aromatic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.2585 g/mol . Its structure consists of a benzene ring substituted with a nitro (-NO₂) group at the 1-position and a 2-phenylethyl (-CH₂CH₂C₆H₅) group at the 4-position. This compound is structurally characterized by the conjugation of the electron-withdrawing nitro group and the bulky phenylethyl substituent, which influences its physical and chemical properties.

Key identifiers include the IUPAC Standard InChIKey: FCVDHPQXWWONCH-UHFFFAOYSA-N and its use in organic synthesis as an intermediate for pharmaceuticals or agrochemicals .

Properties

CAS No.

14310-29-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-nitro-4-(2-phenylethyl)benzene

InChI

InChI=1S/C14H13NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2

InChI Key

FCVDHPQXWWONCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-]

Other CAS No.

14310-29-3

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Benzene, 1-nitro-4-(2-phenylethyl)- serves as a significant intermediate in the synthesis of various organic compounds. Its structure allows for reactions that lead to the formation of complex molecules.

Key Reactions:

  • Reduction Reactions : The nitro group can be reduced to an amine, which is a crucial step in synthesizing various pharmaceuticals and agrochemicals.
  • Cross-Coupling Reactions : This compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds that are valuable in medicinal chemistry.

Pharmaceutical Applications

The compound has been studied for its potential use in developing new drugs. Its ability to act as a precursor for various bioactive molecules makes it a candidate for pharmaceutical research.

Case Study: Psychoactive Compounds

Research indicates that substituted nitrostyrenes, including benzene, 1-nitro-4-(2-phenylethyl)-, have been used as precursors in the synthesis of psychoactive compounds. For instance, Alexander Shulgin documented the use of nitrostyrenes in synthesizing substituted phenethylamines and amphetamines, which have therapeutic potential in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Material Science

Benzene, 1-nitro-4-(2-phenylethyl)- has applications in material science due to its structural properties.

Polymer Synthesis

It can be utilized in the synthesis of polymers where nitro groups can introduce specific functionalities that enhance the material's properties. This application is particularly relevant in developing advanced materials with tailored characteristics for electronics and coatings.

Toxicological Studies

Understanding the toxicological profile of benzene, 1-nitro-4-(2-phenylethyl)- is crucial for its safe application in industrial processes and pharmaceuticals.

Toxicity Profile

Studies have indicated that nitroaromatic compounds may exhibit varying degrees of toxicity depending on their structure. Research into the toxic effects of this compound is essential for determining safe handling practices and regulatory compliance .

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Substituents

The following compounds share structural similarities with 4-Nitrobibenzyl , differing primarily in substituent groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Nitrobibenzyl 14310-29-3 C₁₄H₁₃NO₂ 227.2585 -NO₂, -CH₂CH₂C₆H₅
1-Isopropyl-4-nitrobenzene 1817-47-6 C₉H₁₁NO₂ 165.1891 -NO₂, -CH(CH₃)₂
Benzene,1-nitro-4-(phenylmethyl) 1817-77-2 C₁₃H₁₁NO₂ 213.23 -NO₂, -CH₂C₆H₅ (benzyl group)
1-Nitro-4-n-propylbenzene 10342-59-3 C₉H₁₁NO₂ 165.1891 -NO₂, -CH₂CH₂CH₃

Key Observations :

  • The 2-phenylethyl group in 4-Nitrobibenzyl introduces steric bulk compared to smaller alkyl substituents (e.g., isopropyl or n-propyl). This impacts solubility and crystallization behavior .

Derivatives with Heteroatoms or Functional Groups

Other nitrobenzene derivatives feature heteroatoms or alternative functional groups:

Compound Name CAS Number Molecular Formula Key Functional Groups
4-Nitrodiphenyl Sulfide 952-97-6 C₁₂H₉NO₂S -NO₂, -S-C₆H₅
Benzene, 1-ethoxy-4-nitro 100-29-8 C₈H₉NO₃ -NO₂, -OCH₂CH₃
Benzene, 1-iodo-4-(2-phenylethyl)- 14310-25-9 C₁₄H₁₃I -I, -CH₂CH₂C₆H₅

Key Observations :

  • 4-Nitrodiphenyl Sulfide (CAS 952-97-6) replaces the ethyl bridge with a sulfur atom, altering electronic properties. The sulfide group (-S-) is less electron-withdrawing than nitro, affecting redox behavior .
  • Benzene, 1-ethoxy-4-nitro (CAS 100-29-8) features an ethoxy (-OCH₂CH₃) group, which is electron-donating. This contrasts with the electron-withdrawing nitro group, leading to divergent reactivity in aromatic substitutions .
  • Benzene, 1-iodo-4-(2-phenylethyl)- (CAS 14310-25-9) substitutes nitro with iodine, a heavy atom that increases molecular weight (308.1575 g/mol) and alters photophysical properties .

Physical and Thermodynamic Properties

Boiling and Melting Points

Comparative data for select compounds:

Compound Name Boiling Point (K) Melting Point (K)
4-Nitrobibenzyl Not reported Not reported
1-Ethyl-2,4-dimethylbenzene 461.5 ± 0.2 210.27
Benzene, 4-fluoro-1-methyl-2-nitro- 411.70 Not reported

Notes:

  • Limited data exist for 4-Nitrobibenzyl, but its higher molecular weight (227.26 g/mol) suggests a higher boiling point than simpler derivatives like 1-Isopropyl-4-nitrobenzene (165.19 g/mol) .
  • Benzene, 4-fluoro-1-methyl-2-nitro- (CAS 446-10-6) has a lower boiling point (411.70 K) due to reduced molecular bulk compared to 4-Nitrobibenzyl .

Reactivity Trends

  • Nitro Group Influence : The nitro group in 4-Nitrobibenzyl deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to electron-rich analogues like Benzene, 1-ethoxy-4-nitro .
  • Steric Effects : The 2-phenylethyl group in 4-Nitrobibenzyl may hinder reactions at the para position, unlike Benzene,1-nitro-4-(phenylmethyl) , where the benzyl group offers less steric resistance .

Preparation Methods

Alkylation of Benzene

The Friedel-Crafts alkylation introduces the phenylethyl group to benzene using phenylethyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction proceeds via carbocation intermediates, which may undergo rearrangements, leading to mixed ortho/para products. For instance, phenylethyl chloride reacts with benzene to yield 4-phenylethylbenzene as the major product, though steric hindrance from the bulky phenylethyl group favors para substitution (~60% yield).

Reaction Conditions :

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0–25°C

  • Time : 4–6 hours

Nitration of 4-Phenylethylbenzene

Nitration of 4-phenylethylbenzene employs a mixed acid system (HNO₃/H₂SO₄) to install the nitro group para to the phenylethyl substituent. The alkyl group’s activating nature directs nitration to the ortho (35%) and para (55%) positions, with minor meta products (10%). Isolation of the para-nitro isomer requires fractional crystallization or chromatography.

Reaction Conditions :

  • Nitrating Agent : 70% HNO₃ (1.5 equiv), 98% H₂SO₄

  • Temperature : 30–50°C

  • Time : 1–2 hours

  • Yield : 55% (para isomer)

Limitations : Carbocation rearrangements during alkylation and poor regioselectivity during nitration reduce overall efficiency.

Sonogashira Coupling and Hydrogenation

Synthesis of 1-Nitro-4-Phenylethynylbenzene

This method, adapted from Lucas et al., involves a Sonogashira coupling between 1-iodo-4-nitrobenzene and phenylacetylene. The reaction is catalyzed by Pd(PPh₃)₂Cl₂ and CuI in triethylamine, achieving quantitative yields under mild conditions.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Base : Triethylamine

  • Solvent : THF

  • Temperature : 20°C

  • Time : 24 hours

  • Yield : 100%

Hydrogenation to 1-Nitro-4-(2-Phenylethyl)Benzene

The ethynyl intermediate undergoes catalytic hydrogenation using H₂ and Pd/C (10 wt%) to saturate the triple bond. This step proceeds selectively without reducing the nitro group.

Reaction Conditions :

  • Catalyst : Pd/C (10 wt%)

  • Solvent : Ethanol

  • Pressure : 1 atm H₂

  • Temperature : 25°C

  • Time : 12 hours

  • Yield : 90–95%

Advantages : High regioselectivity, minimal byproducts, and scalability.

Nucleophilic Aromatic Substitution

Synthesis of 1-Nitro-4-Chlorobenzene

Chlorobenzene is nitrated using mixed acid to yield 1-nitro-4-chlorobenzene (para:ortho = 3:1). The para isomer is isolated via recrystallization from ethanol (45% yield).

Phenylethyl Group Introduction

1-Nitro-4-chlorobenzene reacts with phenylethylmagnesium bromide under Ullmann coupling conditions (CuI, DMF, 120°C). The nitro group activates the ring for nucleophilic substitution at the para position.

Reaction Conditions :

  • Grignard Reagent : Phenylethylmagnesium bromide (2.0 equiv)

  • Catalyst : CuI (20 mol%)

  • Solvent : DMF

  • Temperature : 120°C

  • Time : 12 hours

  • Yield : 65%

Challenges : Harsh conditions and competing side reactions limit practicality.

Direct Styrene Addition to Nitrobenzene

Inspired by Mohanty et al., nitrobenzene reacts with styrene in ethanol under radical initiation (AIBN, 70°C). The phenylethyl group adds para to the nitro group via a radical chain mechanism.

Reaction Conditions :

  • Initiator : AIBN (5 mol%)

  • Solvent : Ethanol

  • Temperature : 70°C

  • Time : 48 hours

  • Yield : 40%

Mechanism :

  • AIBN generates radicals that abstract hydrogen from styrene.

  • Styrene radical adds to nitrobenzene’s para position.

  • Chain propagation yields 1-nitro-4-(2-phenylethyl)benzene.

Limitations : Low yield and competing polymerization of styrene.

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Advantages Disadvantages
Friedel-Crafts + NitrationPhenylethyl chloride, HNO₃AlCl₃, 30–50°C55%Simple reagentsLow regioselectivity, rearrangements
Sonogashira + Hydrogenation1-Iodo-4-nitrobenzene, phenylacetylenePd/Cu, H₂95%High yield, selectivityCostly catalysts
Nucleophilic Substitution1-Nitro-4-chlorobenzene, GrignardCuI, 120°C65%Direct substitutionHarsh conditions
Styrene AdditionNitrobenzene, styreneAIBN, 70°C40%Single-stepLow yield, side reactions

Industrial Scalability and Recommendations

The Sonogashira-hydrogenation route (Method 2) is optimal for large-scale production due to its high yield and reproducibility. For cost-sensitive applications, Friedel-Crafts alkylation (Method 1) remains viable despite lower efficiency. Future research should explore photoredox catalysis or flow chemistry to enhance the direct styrene addition method .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Benzene, 1-nitro-4-(2-phenylethyl)-, and how can competing byproducts be minimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to introduce the nitroaryl and phenylethyl groups. For example, coupling 4-nitrophenylboronic acid with a styrene derivative under controlled conditions (e.g., inert atmosphere, precise stoichiometry) can yield the target compound. Competing byproducts like cis-isomers or over-nitrated derivatives can be minimized by optimizing reaction temperature (e.g., 60–80°C) and using selective catalysts (e.g., Pd(PPh₃)₄) .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with a hexane/ethyl acetate gradient.

Q. How can the structural integrity of Benzene, 1-nitro-4-(2-phenylethyl)- be confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., density functional theory, DFT) to verify aromatic proton environments and nitro-group deshielding effects.
  • IR : Confirm the presence of nitro (-NO₂) stretches (~1520 cm1^{-1} and ~1350 cm1^{-1}) and aromatic C-H bends (~700–900 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to validate the molecular ion [M+H]+^+ at m/z 225.26 (calculated for C₁₄H₁₁NO₂) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Toxicity Mitigation : Evidence indicates mutagenic potential in Salmonella assays at concentrations ≥12.5 µg/plate. Use fume hoods, nitrile gloves, and closed systems during synthesis .
  • Storage : Store in amber vials at 0–6°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected 1^1H NMR splitting patterns) be resolved for this compound?

  • Troubleshooting :

  • Dynamic Effects : Investigate rotational barriers of the phenylethyl group using variable-temperature NMR. Restricted rotation may cause splitting due to diastereotopic protons.
  • Computational Validation : Compare experimental NMR shifts with DFT-optimized structures (e.g., using Gaussian or ORCA software) to identify conformational biases .

Q. What is the compound’s reactivity under electrophilic aromatic substitution (EAS) conditions, and how does the nitro group influence regioselectivity?

  • Mechanistic Insight : The nitro group is a strong meta-directing substituent. For example, nitration or sulfonation reactions will predominantly occur at the meta position relative to the nitro group.
  • Experimental Design : Perform EAS reactions (e.g., nitration with HNO₃/H₂SO₄) and analyze products via HPLC or GC-MS to quantify regioselectivity ratios. Contrast with computational electron density maps (e.g., Mulliken charges) .

Q. What computational approaches are suitable for modeling the thermodynamic stability of Benzene, 1-nitro-4-(2-phenylethyl)-?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Gibbs free energy (ΔrG°) and enthalpy (ΔrH°) of formation. Compare with NIST thermochemical data for analogous nitroaromatics .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or chloroform) to predict solubility and aggregation behavior .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational spectral data?

  • Resolution Strategy :

  • Parameter Refinement : Adjust computational parameters (e.g., solvent dielectric constant in DFT) to better match experimental conditions.
  • Isotopic Labeling : Use deuterated analogs to isolate specific vibrational or rotational contributions in IR/Raman spectra .

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